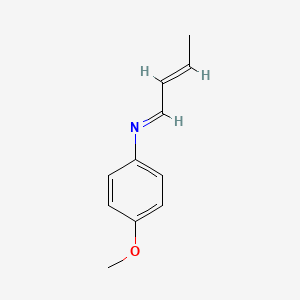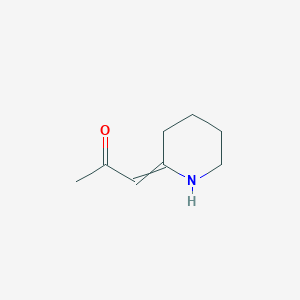
2-(Acetylmethylene)tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylmethylene)tetrahydropyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines.
Vorbereitungsmethoden
The synthesis of 2-(Acetylmethylene)tetrahydropyridine can be achieved through various methods. One common approach involves the oxidative coupling of 1-alkyl-4-(pyridyl)-1,2,5,6-tetrahydropyridines with acetone in the presence of potassium permanganate. This reaction typically occurs under mild conditions and yields the desired product in good yields . Industrial production methods often employ pentanediamine as a starting material, which is then heated to obtain 2,3,4,5-tetrahydropyridine, a precursor to this compound .
Analyse Chemischer Reaktionen
2-(Acetylmethylene)tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into piperidine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different substituted tetrahydropyridine derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions are pyridine and piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been evaluated for its anticancer and anti-tubercular activities.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Acetylmethylene)tetrahydropyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which are crucial for cell cycle regulation and bacterial cell wall synthesis, respectively . The compound’s effects are mediated through the modulation of these pathways, leading to its biological activities.
Vergleich Mit ähnlichen Verbindungen
2-(Acetylmethylene)tetrahydropyridine can be compared with other tetrahydropyridine derivatives such as:
- 1,2,3,4-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
These compounds share a similar core structure but differ in their substituents and biological activities. This compound is unique due to its specific acetylmethylene group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
1-piperidin-2-ylidenepropan-2-one |
InChI |
InChI=1S/C8H13NO/c1-7(10)6-8-4-2-3-5-9-8/h6,9H,2-5H2,1H3 |
InChI-Schlüssel |
GQTROZSIASULKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=C1CCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


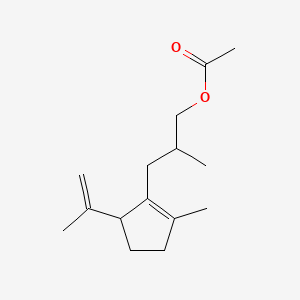

![[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
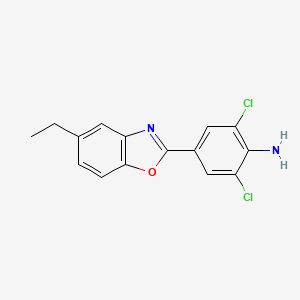
![[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B13796741.png)
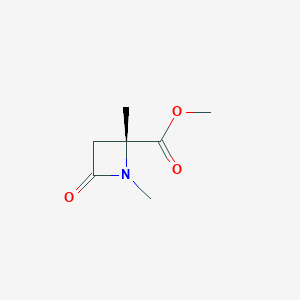
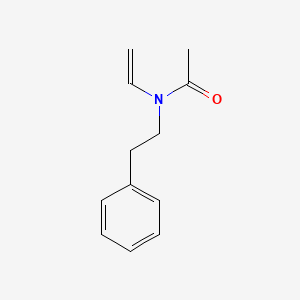
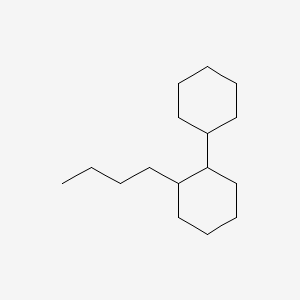


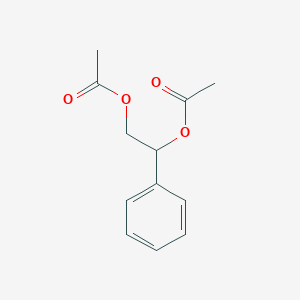

![3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B13796785.png)
